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Compound of Interest

Compound Name: (2R,3S)-Chlorpheg

Cat. No.: B15620790 Get Quote

Compound: (2R,3S)-Chlorpheg ((2R,3S)-β-p-Chlorophenylglutamic acid) CAS Number:

140924-23-8 Molecular Formula: C₁₁H₁₂ClNO₄ Description: (2R,3S)-Chlorpheg is a

stereoisomer of 3-(4-chlorophenyl)glutamic acid. It functions as a weakly active N-methyl-D-

aspartate (NMDA) receptor antagonist.[1][2] Its specific stereochemistry plays a crucial role in

its biological activity, making it a valuable tool for studying the structure-activity relationships of

NMDA receptor ligands.

Applications in Medicinal Chemistry
(2R,3S)-Chlorpheg serves as a valuable chiral building block and a research tool in medicinal

chemistry, primarily in the field of neuroscience. Its applications include:

Probing NMDA Receptor Pharmacology: As a weak NMDA receptor antagonist, (2R,3S)-
Chlorpheg can be used in structure-activity relationship (SAR) studies to understand the

binding requirements of the NMDA receptor. By comparing its activity with its other

stereoisomers, researchers can elucidate the specific structural features necessary for

potent antagonism.

Chiral Building Block for Novel Ligands: The defined stereochemistry of (2R,3S)-Chlorpheg
makes it an important starting material for the synthesis of more complex and potent NMDA

receptor modulators. Its scaffold can be modified to enhance affinity, selectivity, and

pharmacokinetic properties.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15620790?utm_src=pdf-interest
https://www.benchchem.com/product/b15620790?utm_src=pdf-body
https://www.benchchem.com/product/b15620790?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/8941386/
https://www.chemicalbook.com/synthesis/3-4-chlorophenyl-glutaric-acid.htm
https://www.benchchem.com/product/b15620790?utm_src=pdf-body
https://www.benchchem.com/product/b15620790?utm_src=pdf-body
https://www.benchchem.com/product/b15620790?utm_src=pdf-body
https://www.benchchem.com/product/b15620790?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Investigating Excitotoxicity: The overactivation of NMDA receptors is implicated in various

neurological disorders through a process known as excitotoxicity. (2R,3S)-Chlorpheg and its

derivatives can be used in in vitro and in vivo models to study the mechanisms of

excitotoxicity and to screen for neuroprotective agents.

Data Presentation
The biological activity of the four stereoisomers of 3-(4-chlorophenyl)glutamic acid was

evaluated by measuring their effect on L-homocysteic acid (L-HCA)-induced depolarizations in

neonatal rat motoneurons.[1]

Compound Isomer Concentration (µM)
Effect on L-HCA
Response (% of
Control ± SEM)

Activity

(2R,3S)-Chlorpheg 100 94.2 ± 1.4 Weak Antagonist

(2R,3R)-Chlorpheg 100 Inactive Inactive

(2S,3S)-Chlorpheg 100 130.4 ± 3.6 Potentiator

(2S,3R)-Chlorpheg 100 114.5 ± 2.4 Potentiator

SEM: Standard Error of the Mean

Experimental Protocols
Diastereoselective Synthesis of (2R,3S)-3-(4-
chlorophenyl)glutamic acid
This protocol is adapted from the method described by Jane et al. (1996).[1][3][4]

1. Preparation of the Bis-lactim Ether Adduct:

A solution of (6S)-(+)-bis-lactim ether in dry tetrahydrofuran (THF) is cooled to -78 °C under a
nitrogen atmosphere.
n-Butyllithium (n-BuLi) in hexanes is added dropwise to the solution, and the mixture is
stirred for 30 minutes to generate the lithium salt.
A solution of cis-4-chlorocinnamate in dry THF is added dropwise to the reaction mixture.
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The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature
overnight.
The reaction is quenched with saturated aqueous ammonium chloride solution and extracted
with diethyl ether.
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and
concentrated under reduced pressure to yield a mixture of diastereomeric adducts.

2. Separation of Diastereomers:

The crude mixture of diastereomers is separated by flash column chromatography on silica
gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Fractions containing the desired (2R,3S) adduct are identified by thin-layer chromatography
(TLC) and pooled.

3. Hydrolysis to (2R,3S)-3-(4-chlorophenyl)glutamic acid:

The purified (2R,3S) adduct is dissolved in a mixture of acetic acid and water.
The solution is heated at reflux for 24 hours.
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
The residue is purified by ion-exchange chromatography to yield (2R,3S)-3-(4-
chlorophenyl)glutamic acid as a white solid.

NMDA Receptor Binding Assay (Representative
Protocol)
This protocol is a representative method for a competitive binding assay to determine the

affinity of test compounds for the NMDA receptor, based on general procedures.

1. Membrane Preparation:

Rat forebrains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4 °C.
The supernatant is collected and centrifuged at 40,000 x g for 20 minutes at 4 °C.
The resulting pellet is resuspended in fresh buffer and the centrifugation is repeated.
The final pellet is resuspended in a known volume of buffer, and the protein concentration is
determined using a standard method (e.g., Bradford assay).

2. Binding Assay:
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The assay is performed in a final volume of 500 µL containing:
50 mM Tris-HCl buffer (pH 7.4)
A fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653 or
[³H]CGS 19755).
Varying concentrations of the test compound (e.g., (2R,3S)-Chlorpheg).
100-200 µg of membrane protein.
Non-specific binding is determined in the presence of a saturating concentration of a non-
labeled NMDA receptor antagonist (e.g., 1 mM L-glutamate).
The reaction mixture is incubated at 4 °C for 30 minutes.
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman
GF/B) pre-soaked in polyethyleneimine.
The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
The radioactivity retained on the filters is measured by liquid scintillation counting.

3. Data Analysis:

The specific binding is calculated by subtracting the non-specific binding from the total
binding.
The concentration of the test compound that inhibits 50% of the specific binding of the
radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
The equilibrium dissociation constant (Ki) of the test compound is calculated from the IC₅₀

value using the Cheng-Prusoff equation.
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Starting Materials

Synthesis Steps Products

(6S)-(+)-bis-lactim ether

1. Adduct Formation
(-78°C to RT, THF)cis-4-chlorocinnamate

n-BuLi

2. Diastereomer Separation
(Flash Chromatography)

Crude Adduct Mixture 3. Hydrolysis
(Acetic Acid/Water, Reflux)

Purified (2R,3S) Adduct 4. Purification
(Ion-Exchange Chromatography)

Crude Product
(2R,3S)-Chlorpheg
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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